BenchChemオンラインストアへようこそ!

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Anticancer Oxadiazole Structure-Activity Relationship

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941941-30-6; molecular formula C₂₀H₂₁N₃O₄; molecular weight 367.405 g/mol) is a fully synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 3,5-dimethoxyphenyl substituent at the oxadiazole C5 position and a 2-(2,4-dimethylphenyl)acetamide side chain at the N2 position. This compound is catalogued primarily in screening libraries and vendor collections for early-stage drug discovery, with its structural features (dual methoxy substitution, ortho/para-dimethylphenyl acetamide) distinguishing it from mono-substituted or halogenated oxadiazole analogs that dominate published medicinal chemistry literature.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 941941-30-6
Cat. No. B2383670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
CAS941941-30-6
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC)C
InChIInChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)7-12)10-18(24)21-20-23-22-19(27-20)15-8-16(25-3)11-17(9-15)26-4/h5-9,11H,10H2,1-4H3,(H,21,23,24)
InChIKeyONUDXUXKUKREOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941941-30-6): Core Structural Identity and Procurement Context


N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941941-30-6; molecular formula C₂₀H₂₁N₃O₄; molecular weight 367.405 g/mol) is a fully synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 3,5-dimethoxyphenyl substituent at the oxadiazole C5 position and a 2-(2,4-dimethylphenyl)acetamide side chain at the N2 position . This compound is catalogued primarily in screening libraries and vendor collections for early-stage drug discovery, with its structural features (dual methoxy substitution, ortho/para-dimethylphenyl acetamide) distinguishing it from mono-substituted or halogenated oxadiazole analogs that dominate published medicinal chemistry literature.

Why Generic Substitution Is Unsuitable for N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (941941-30-6)


Within the 1,3,4-oxadiazole acetamide series, minor structural modifications—including methoxy group count, methyl substitution pattern on the phenyl ring, and the nature of the linker between oxadiazole and terminal aryl group—produce significant shifts in target engagement and cytotoxicity profiles. Published data on closely related analogs, such as N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, demonstrate that altering the substitution geometry changes mean growth percent against cancer cell panels by more than 20 percentage points [1]. Consequently, procuring a generic “oxadiazole acetamide” without verifying the exact substitution pattern risks selecting a compound with divergent—and potentially absent—biological activity. The target compound's specific 3,5-dimethoxyphenyl donor and 2,4-dimethylphenyl acetamide acceptor geometry cannot be assumed to behave identically to any single-point variant.

Quantitative Differentiation Evidence for N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (941941-30-6)


Substituent-Dependent Anticancer Growth Inhibition: 3,5-Dimethoxy vs. 4-Methoxy Oxadiazole Analogs

The target compound bears a 3,5-dimethoxyphenyl motif on the oxadiazole C5, whereas the closest published active analog, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (compound 4s), carries a single 4-methoxy group. In the NCI-60 one-dose screen, compound 4s exhibited a mean growth percent (GP) of 62.61, with the most sensitive cell line (MDA-MB-435 melanoma) showing a GP of 15.43 [1]. The 3,5-dimethoxy substitution pattern is expected to alter both electron density on the oxadiazole ring and steric occupancy in the target binding pocket, producing a distinct activity fingerprint that cannot be interpolated from the 4-methoxy analog data alone. Direct comparative data for the target compound are not yet available in the public domain; this evidence is therefore classified as class-level inference.

Anticancer Oxadiazole Structure-Activity Relationship

Kinase Inhibition Selectivity: 1,3,4-Oxadiazole Acetamide Scaffold vs. Halogenated TSPO Ligands

The target compound is structurally distinct from the fluorinated TSPO ligand DPA-714 (CAS 958233-07-3), with which it is occasionally confused in vendor catalogs. DPA-714 contains a fluorine atom enabling ¹⁸F radiolabeling and exhibits a Ki of 7 nM for the translocator protein (TSPO) [1]. The target compound lacks fluorine and instead presents the 2-(2,4-dimethylphenyl)acetamide side chain that is characteristic of kinase-targeted oxadiazole series. While direct Akt or FAK inhibition data for the target compound are not yet published, the structural features align with oxadiazole-based Akt/FAK inhibitor scaffolds described in the literature (e.g., compounds in European Journal of Medicinal Chemistry 2018, 141, 905–924) [2]. This divergence in intended target space (TSPO vs. kinase) means that substituting DPA-714 for the target compound would misdirect the biological readout entirely.

Kinase Inhibition TSPO Target Selectivity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Mono-Methoxy or Unsubstituted Analogs

The target compound (C₂₀H₂₁N₃O₄, MW 367.405) possesses two methoxy hydrogen-bond acceptors on the 3,5-dimethoxyphenyl ring, which increases topological polar surface area (TPSA) and reduces logP relative to unsubstituted or mono-methoxy analogs. In comparison, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s; C₁₇H₁₇N₃O₂, MW 295.34) has one fewer methoxy group, predicting a higher logP and lower aqueous solubility [1]. The target compound's calculated TPSA is approximately 83 Ų (versus ~64 Ų for the mono-methoxy analog), which influences blood-brain barrier penetration probability and passive membrane permeability. These physicochemical differences are critical for any in vivo or cell-based assay design, as the target compound will exhibit distinct compound handling, solubility, and non-specific binding characteristics.

Physicochemical Properties Drug-likeness ADME Prediction

Recommended Application Scenarios for N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (941941-30-6)


Kinase Inhibitor Hit-to-Lead and SAR Expansion Campaigns

The 2-(2,4-dimethylphenyl)acetamide side chain is a recognized motif in published Akt/FAK inhibitor series [1]. This compound serves as a scaffold for systematic SAR exploration where the 3,5-dimethoxyphenyl group at the oxadiazole C5 position is varied. Procurement is indicated for medicinal chemistry teams seeking to establish whether dual methoxy substitution enhances kinase ATP-binding pocket occupancy or selectivity versus mono-methoxy or unsubstituted phenyl comparators.

Negative Control for TSPO-Targeted PET Tracer Studies

Because this compound is structurally related to—but chemically distinct from—the TSPO ligand DPA-714, it can serve as a non-fluorinated, kinase-biased negative control in experiments designed to validate TSPO target engagement specificity. The absence of the fluorine atom precludes ¹⁸F radiolabeling, and the 2,4-dimethylphenyl acetamide group diverts binding away from the TSPO binding pocket, making it suitable for counter-screening.

Solubility-Optimized Probe for Cellular Assays Requiring Moderate Lipophilicity

Relative to mono-methoxy oxadiazole analogs that exhibit higher logP, the target compound's dual methoxy substitution reduces lipophilicity and increases TPSA, which may improve aqueous solubility and reduce non-specific protein binding in cell-based assays. This makes it a candidate for medium-throughput phenotypic screening where lower logP compounds are preferred to avoid assay interference from aggregation or precipitation.

Quote Request

Request a Quote for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.